Pyridine-3,4,5-triamine chloride
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Overview
Description
Pyridine-3,4,5-triamine chloride is a chemical compound with the molecular formula C5H8N4Cl It is a derivative of pyridine, a basic heterocyclic organic compound this compound is known for its unique structure, which includes three amine groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3,4,5-triamine chloride can be synthesized through various methods. One common approach involves the reaction of 3,4,5-trichloropyridine with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amine groups.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,4,5-triamine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of alkyl or acyl-substituted pyridine compounds.
Scientific Research Applications
Pyridine-3,4,5-triamine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyridine-3,4,5-triamine chloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Pyridine-2,3,4-triamine: Similar structure but with different positioning of amine groups.
Pyridine-3,4-diamine: Lacks one amine group compared to pyridine-3,4,5-triamine chloride.
Pyridine-3,5-diamine: Another derivative with two amine groups at different positions.
Uniqueness: this compound is unique due to the presence of three amine groups in specific positions on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
127356-28-9 |
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Molecular Formula |
C5H9ClN4 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
pyridine-3,4,5-triamine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,6-7H2,(H2,8,9);1H |
InChI Key |
YNGMCXQFQWMBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)N)N.Cl |
Origin of Product |
United States |
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